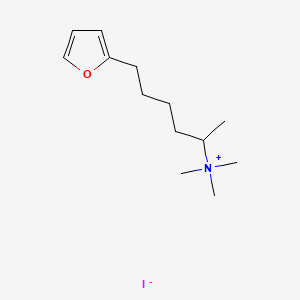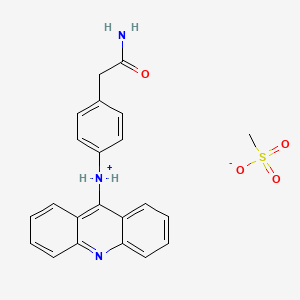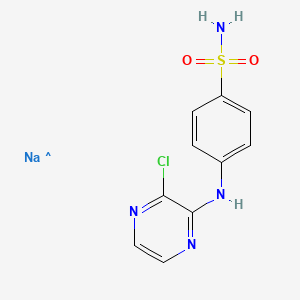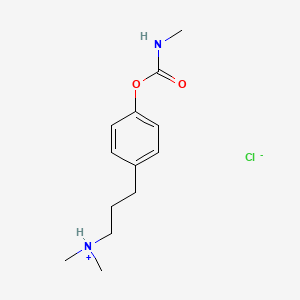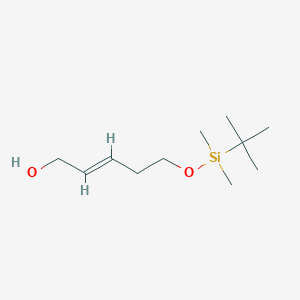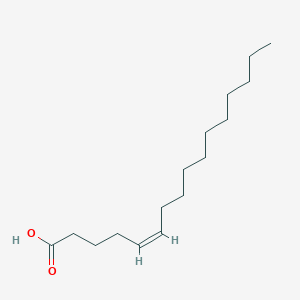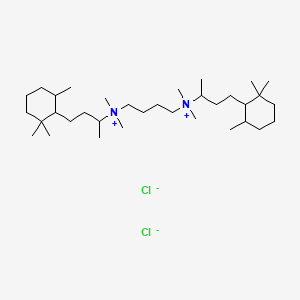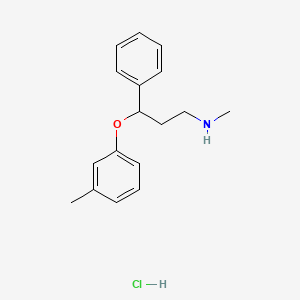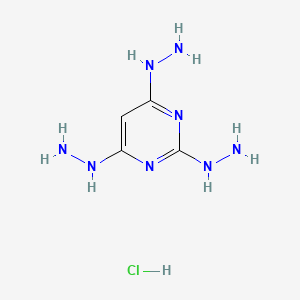
(2,6-Dihydrazinylpyrimidin-4-yl)hydrazine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Dihydrazinylpyrimidin-4-yl)hydrazine;hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dihydrazinylpyrimidin-4-yl)hydrazine;hydrochloride typically involves the nucleophilic substitution of halogen atoms in pyrimidine derivatives by reaction with hydrazine hydrate. One common method is the reaction of 2,6-dichloropyrimidine with hydrazine hydrate under mild conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (2,6-Dihydrazinylpyrimidin-4-yl)hydrazine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reactions often occur in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
(2,6-Dihydrazinylpyrimidin-4-yl)hydrazine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals, particularly for treating cancer and infectious diseases.
Industry: It finds applications in the production of agrochemicals and materials science .
Mechanism of Action
The mechanism of action of (2,6-Dihydrazinylpyrimidin-4-yl)hydrazine;hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with DNA synthesis, leading to its biological effects. For example, it may inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Pyridazine: Another six-membered diazine with nitrogen atoms at positions 1 and 2.
Pyrazine: A six-membered diazine with nitrogen atoms at positions 1 and 4.
2,6-Dimethylpyrimidin-4-yl)hydrazine;hydrochloride: A similar compound with methyl groups at positions 2 and 6 .
Uniqueness: (2,6-Dihydrazinylpyrimidin-4-yl)hydrazine;hydrochloride is unique due to its specific substitution pattern and the presence of hydrazine groups, which confer distinct chemical and biological properties
Properties
CAS No. |
73941-21-6 |
|---|---|
Molecular Formula |
C4H11ClN8 |
Molecular Weight |
206.64 g/mol |
IUPAC Name |
(2,6-dihydrazinylpyrimidin-4-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C4H10N8.ClH/c5-10-2-1-3(11-6)9-4(8-2)12-7;/h1H,5-7H2,(H3,8,9,10,11,12);1H |
InChI Key |
RXNQPKHNSBCZJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(N=C1NN)NN)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


